molecular formula C7H8ClN3OS B2723155 5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide CAS No. 902250-76-4

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide

Cat. No. B2723155
CAS RN: 902250-76-4
M. Wt: 217.67
InChI Key: QFSFLIIRLIATIP-UHFFFAOYSA-N
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Description

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves numerous methods . For instance, organolithium reagents have been used in the preparation of pyrimidines . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular formula of “5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Scientific Research Applications

Anti-Inflammatory Activities

Pyrimidines, including “5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide”, are known to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis Methods

Pyrimidines are synthesized using various methods . For instance, 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine was prepared using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Structure-Activity Relationships (SARs)

The structure-activity relationships (SARs) of pyrimidine derivatives have been studied in detail . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

NF-κB and AP-1 Inhibitors

Some 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3’,5’-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels as well .

Regioselective Synthesis

The regioselective synthesis of new pyrimidine derivatives using organolithium reagents has been reported . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Antibacterial and Antimicrobial Activities

Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

properties

IUPAC Name

5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3OS/c1-2-13-7-10-3-4(8)5(11-7)6(9)12/h3H,2H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSFLIIRLIATIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(ethylthio)pyrimidine-4-carboxamide

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